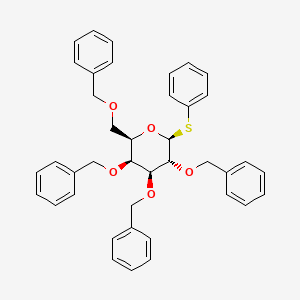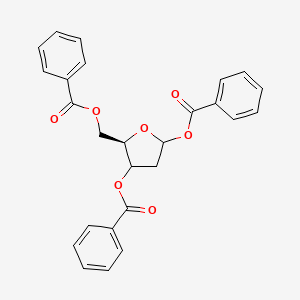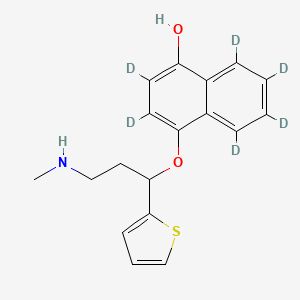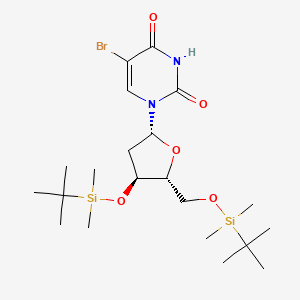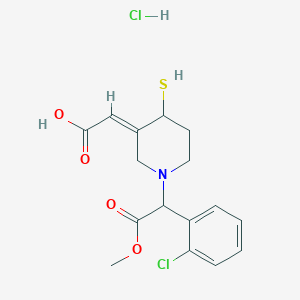
trans-Clopidogrel thiol metabolite hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Clopidogrel thiol metabolite hydrochloride: is a pharmacologically active metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that requires metabolic activation to exert its therapeutic effects. The active thiol metabolite of clopidogrel is responsible for its antiplatelet activity, which helps prevent blood clots in patients with cardiovascular diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Clopidogrel thiol metabolite hydrochloride involves multiple steps. Clopidogrel undergoes two-step metabolism to produce the active thiol metabolite. The first step involves the oxidation of clopidogrel to 2-oxo-clopidogrel, followed by the reduction to the active thiol metabolite. The reaction conditions typically involve the use of cytochrome P450 enzymes, such as CYP2C19 and CYP3A4, in the presence of appropriate cofactors .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) for purification and analysis .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Clopidogrel is oxidized to 2-oxo-clopidogrel by cytochrome P450 enzymes.
Reduction: 2-oxo-clopidogrel is reduced to the active thiol metabolite.
Substitution: The thiol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes (CYP2C19, CYP3A4) and cofactors.
Reduction: Reducing agents such as NADPH.
Substitution: Electrophiles such as alkyl halides.
Major Products:
Oxidation: 2-oxo-clopidogrel.
Reduction: Active thiol metabolite.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reference standard in analytical chemistry for the quantification of clopidogrel and its metabolites in biological samples .
Biology:
Medicine:
- Used in clinical research to understand the pharmacokinetics and pharmacodynamics of clopidogrel in patients with cardiovascular diseases .
Industry:
Wirkmechanismus
The active thiol metabolite of clopidogrel exerts its effects by irreversibly binding to the P2Y12 adenosine diphosphate (ADP) receptors on platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. As a result, the active thiol metabolite inhibits platelet aggregation and reduces the risk of thrombotic events .
Vergleich Mit ähnlichen Verbindungen
Prasugrel: Another thienopyridine antiplatelet agent that is metabolized to an active thiol metabolite.
Ticlopidine: An older thienopyridine antiplatelet agent with a similar mechanism of action.
Uniqueness:
Eigenschaften
IUPAC Name |
(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S.ClH/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20;/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20);1H/b10-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBFGQBRVODQX-VRTOBVRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(/C(=C/C(=O)O)/C2)S.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204204-76-2 |
Source


|
| Record name | 1-Piperidineacetic acid, 3-(carboxymethylene)-α-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, hydrochloride (1:1), (3E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204204-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)
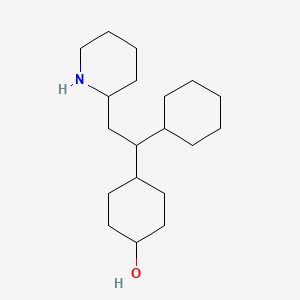
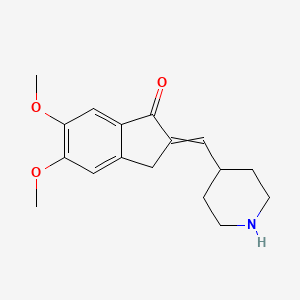
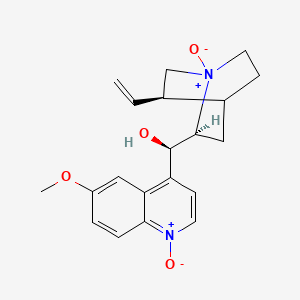
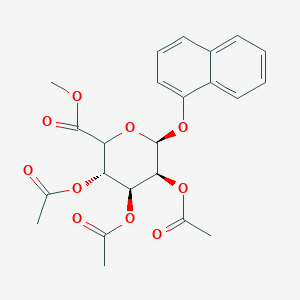

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
